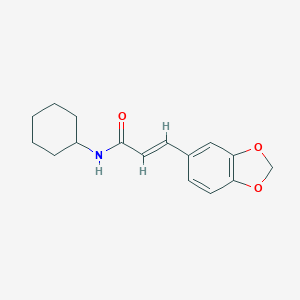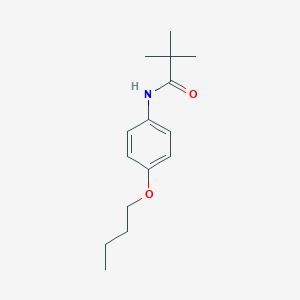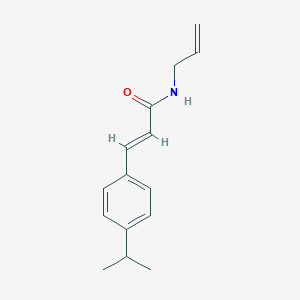
1-Benzyl-4-(2-propoxybenzoyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-4-(2-propoxybenzoyl)piperazine is a chemical compound that belongs to the family of piperazine derivatives. This compound has gained significant attention in the scientific community due to its potential therapeutic applications.
Mécanisme D'action
The exact mechanism of action of 1-Benzyl-4-(2-propoxybenzoyl)piperazine is not fully understood. However, it is believed to act on the central nervous system by modulating the levels of neurotransmitters such as dopamine, serotonin, and norepinephrine. The compound has also been found to interact with GABA receptors, which are involved in the regulation of anxiety and convulsions.
Biochemical and Physiological Effects:
1-Benzyl-4-(2-propoxybenzoyl)piperazine has been found to exhibit a range of biochemical and physiological effects. The compound has been shown to reduce the frequency and duration of seizures in animal models of epilepsy. It has also been found to reduce anxiety and improve cognitive function in animal models of anxiety and depression. The compound has also been shown to exhibit antipsychotic properties in animal models of schizophrenia.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-Benzyl-4-(2-propoxybenzoyl)piperazine is its potential therapeutic applications. The compound has been found to exhibit a range of pharmacological activities, which makes it a promising candidate for the development of new drugs. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research on 1-Benzyl-4-(2-propoxybenzoyl)piperazine. One direction is to investigate the compound's potential application in the treatment of neurodegenerative disorders such as Parkinson's disease and Alzheimer's disease. Another direction is to explore the compound's potential as an anticonvulsant and anxiolytic agent. Further research is also needed to fully understand the mechanism of action of this compound and to optimize its pharmacological properties for therapeutic use.
Conclusion:
In conclusion, 1-Benzyl-4-(2-propoxybenzoyl)piperazine is a promising compound with potential therapeutic applications. The compound has been found to exhibit anticonvulsant, antipsychotic, and anxiolytic properties. However, further research is needed to fully understand the mechanism of action of this compound and to optimize its pharmacological properties for therapeutic use.
Méthodes De Synthèse
The synthesis of 1-Benzyl-4-(2-propoxybenzoyl)piperazine involves the reaction of benzylpiperazine with 2-propoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction takes place under mild conditions and yields the desired product in good yield.
Applications De Recherche Scientifique
1-Benzyl-4-(2-propoxybenzoyl)piperazine has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticonvulsant, antipsychotic, and anxiolytic properties. The compound has also been studied for its potential application in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders.
Propriétés
Nom du produit |
1-Benzyl-4-(2-propoxybenzoyl)piperazine |
|---|---|
Formule moléculaire |
C21H26N2O2 |
Poids moléculaire |
338.4 g/mol |
Nom IUPAC |
(4-benzylpiperazin-1-yl)-(2-propoxyphenyl)methanone |
InChI |
InChI=1S/C21H26N2O2/c1-2-16-25-20-11-7-6-10-19(20)21(24)23-14-12-22(13-15-23)17-18-8-4-3-5-9-18/h3-11H,2,12-17H2,1H3 |
Clé InChI |
FZNZKCDOSVEKRU-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=CC=C1C(=O)N2CCN(CC2)CC3=CC=CC=C3 |
SMILES canonique |
CCCOC1=CC=CC=C1C(=O)N2CCN(CC2)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methylpropanamide](/img/structure/B255510.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]thiophene-2-carboxamide](/img/structure/B255511.png)
![2-Methyl-3-[(4-methyl-1-piperidinyl)methyl]benzo[h]quinolin-4-ol](/img/structure/B255513.png)

![N-[2-methyl-6-(propan-2-yl)phenyl]thiophene-2-carboxamide](/img/structure/B255518.png)


![7-(isopentyloxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B255521.png)
![N-[2-(dimethylamino)ethyl]-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B255525.png)


![4-nitro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B255533.png)